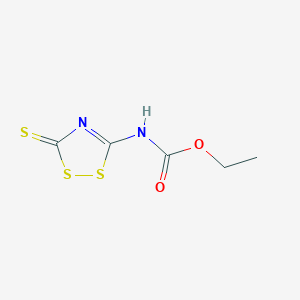

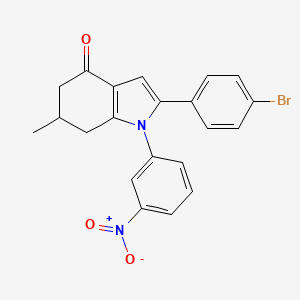

![molecular formula C18H21N3O3 B3010547 N,N-二甲基-2-氧代-2-[1-(2-氧代-2-吡咯烷-1-基乙基)吲哚-3-基]乙酰胺 CAS No. 872848-77-6](/img/structure/B3010547.png)

N,N-二甲基-2-氧代-2-[1-(2-氧代-2-吡咯烷-1-基乙基)吲哚-3-基]乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N,N-dimethyl-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide" is a structurally complex molecule that may be related to various pharmacologically active compounds. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their biological activities. For instance, paper explores a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides with substitutions at the carbon adjacent to the amide nitrogen, which are evaluated as kappa-opioid agonists. Paper discusses the synthesis of a related compound with a pyridoindole structure and its solution chemistry, which is relevant to understanding the behavior of similar indole-based acetamides. Lastly, paper describes the synthesis of N-(pyridin-4-yl)-(indol-3-yl)alkylamides, which are investigated for their antiallergic properties.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including the use of chiral amino acids to introduce various substituents, as seen in paper . The synthesis process can be complex, requiring careful control of reaction conditions to achieve the desired selectivity and yield. For example, the synthesis of indole-based compounds in paper involves a multi-step process starting from indole-2-carboxylic acid, leading to the formation of the carcinogenic amine Trp-P-2 and its derivatives. Similarly, paper outlines the synthesis of indol-3-ylalkanoates via indolization and subsequent amidification to produce potential antiallergic agents.

Molecular Structure Analysis

The molecular structure of compounds similar to the one is characterized by the presence of an indole moiety, which is a common feature in many biologically active molecules. The indole ring system can be modified with various substituents that influence the compound's pharmacological profile, as demonstrated in the kappa-opioid agonists described in paper . The spatial arrangement of these substituents, including stereochemistry, plays a critical role in the interaction with biological targets.

Chemical Reactions Analysis

The chemical behavior of related acetamide compounds in aqueous solutions is discussed in paper , where different decomposition processes are observed depending on the substituents and the pH of the solution. The reactivity of these compounds can lead to the formation of reactive intermediates, such as nitrenium ions, which have implications for their potential as carcinogens or therapeutic agents.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are influenced by their molecular structure. For instance, the presence of a pyrrolidinyl group in the kappa-opioid agonists affects their solubility and receptor binding affinity. The steric effects of substituents, as seen in the compounds studied in paper , can significantly alter the rate of chemical reactions. Additionally, the length of the alkanoic chain in the antiallergic agents is a factor in determining their potency and efficacy.

科学研究应用

认知功能增强

研究调查了类似于 N,N-二甲基-2-氧代-2-[1-(2-氧代-2-吡咯烷-1-基乙基)吲哚-3-基]乙酰胺的化合物的影响,特别是关注它们在增强认知功能方面的潜力。例如,化合物 DM-9384 已被研究其在提高大鼠模型中的学习和记忆能力方面的能力。这些研究表明 DM-9384 可以抵消由电休克或东莨菪碱诱导的健忘症,并促进学习任务中的习得过程,表明其具有增强认知功能的潜力 (Sakurai 等人,1989 年)。

神经药理学效应

已检查类似化合物对 GABA 能和胆碱能系统的影响。GABA 的环状衍生物 DM-9384 已被证明具有影响 GABA 周转、谷氨酸脱羧酶活性和皮质突触体中 GABA 摄取的能力。与 GABA 能系统相互作用表明其在调节神经传递和相关认知过程中的潜在作用 (Watabe 等人,1993 年)。此外,DM-9384 已被证明可以增强胆碱能神经元功能,表明其参与记忆的获取和巩固 (Hiramatsu 等人,1992 年)。

抗惊厥特性

已合成并评估了与 N,N-二甲基-2-氧代-2-[1-(2-氧代-2-吡咯烷-1-基乙基)吲哚-3-基]乙酰胺结构相似的化合物,以了解它们的抗惊厥活性。涉及这些化合物在癫痫动物模型中的研究显示出有希望的结果,一些化合物在至少一种癫痫动物模型中表现出保护作用。这表明这些化合物在治疗癫痫等疾病中的潜在治疗应用 (Obniska 等人,2015 年)。

神经调节和记忆功能

研究还深入研究了这些化合物对记忆功能和神经调节的影响。例如,已研究尼拉西坦对大鼠缺血模型中空间记忆功能的影响及其调节乙酰胆碱和 GABA 代谢的能力。结果表明,尼拉西坦可能通过其对 GABA 能系统的影响来影响记忆功能 (Fukatsu 等人,2002 年)。

属性

IUPAC Name |

N,N-dimethyl-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O3/c1-19(2)18(24)17(23)14-11-21(15-8-4-3-7-13(14)15)12-16(22)20-9-5-6-10-20/h3-4,7-8,11H,5-6,9-10,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OULCKRVMQKTPIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-dimethyl-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2,6-Dichlorophenyl)methyl]-4-methyl-6-(4-phenoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

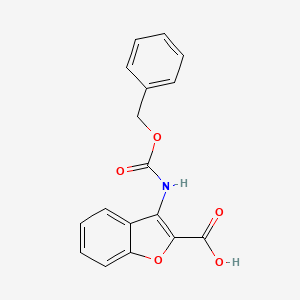

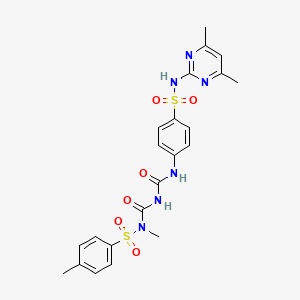

![5-[1-{2-[(4-isopropylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(3-methylbutyl)pentanamide](/img/structure/B3010468.png)

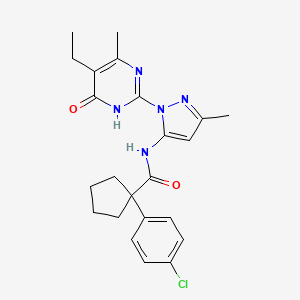

![(E)-3-[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]-2-cyano-N-(3-methoxypropyl)prop-2-enamide](/img/structure/B3010469.png)

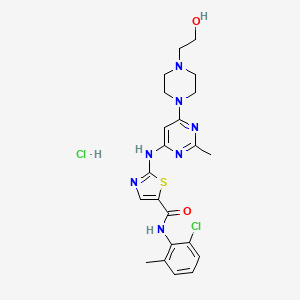

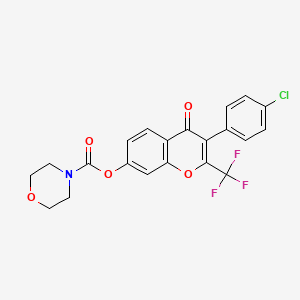

![Methyl 8-fluoro-4-[3-(trifluoromethyl)anilino]quinoline-2-carboxylate](/img/structure/B3010472.png)

![1-[6-[(4-Tert-butylphenyl)methylsulfanyl]benzimidazolo[1,2-c]quinazoline-3-carbonyl]piperidine-4-carboxamide](/img/structure/B3010479.png)

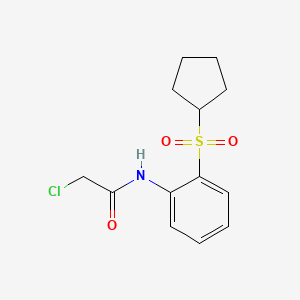

![(4-chlorophenyl)[4-(3-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B3010487.png)